4-Isocyanatothiane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

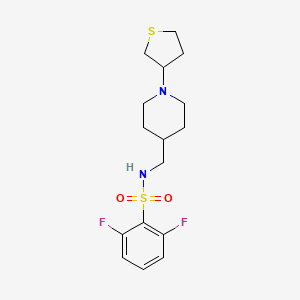

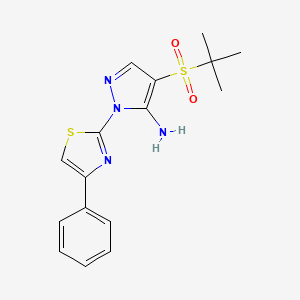

4-Isocyanatothiane is an organic compound with the molecular formula C6H9NOS. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is notable for its unique structure, which includes a thiopyran ring substituted with an isocyanate group at the fourth position. The presence of both sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical studies and applications.

Applications De Recherche Scientifique

4-Isocyanatothiane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development due to its reactive isocyanate group.

Industry: Utilized in the production of polyurethanes and other polymers.

Mécanisme D'action

Isocyanates and Their General Mechanism of Action

Isocyanates are a group of reactive organic compounds that contain the isocyanate group (-N=C=O). They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers. They are increasingly used in the automobile industry, autobody repair, and building insulation materials .

Isocyanates are known for their reactivity, which is largely due to the electrophilic nature of the carbon in the isocyanate group. This makes them highly reactive towards a variety of nucleophiles including alcohols, amines, and even water . The reaction of isocyanates with these nucleophiles forms a variety of products, including ureas, urethanes, and biurets, depending on the specific reactants involved .

Biochemical Pathways

This can lead to changes in protein structure and function, potentially affecting various biochemical pathways .

Pharmacokinetics

They are typically metabolized and excreted rapidly .

Result of Action

These effects can include irritation of the eyes, skin, and respiratory tract, sensitization and allergic reactions, and in some cases, damage to the lungs .

Action Environment

The action of 4-Isocyanatothiane, like other isocyanates, can be influenced by various environmental factors. For example, the presence of moisture can lead to the hydrolysis of isocyanates, reducing their reactivity. Similarly, temperature and pH can also affect the reactivity of isocyanates .

Analyse Biochimique

Biochemical Properties

They can interact with a variety of nucleophiles, including alcohols and amines . When an isocyanate reacts with an alcohol, it forms a urethane linkage . This property could potentially be utilized in biochemical reactions involving 4-Isocyanatothiane.

Cellular Effects

For instance, some isocyanate derivatives have been shown to inhibit aerobic glycolysis and exert anti-inflammatory effects .

Molecular Mechanism

Isocyanates are known to be electrophiles and can react with various nucleophiles . This suggests that this compound could potentially interact with biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that the effects of certain biochemical substances can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Transport and Distribution

The transport and distribution of substances within cells and tissues are crucial aspects of their function and can be influenced by factors such as transporters or binding proteins .

Subcellular Localization

The subcellular localization of a substance can significantly impact its activity or function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Isocyanatothiane can be synthesized through several methods. One common approach involves the reaction of amines with phosgene (COCl2), which produces isocyanates via the intermediacy of carbamoyl chlorides. The general reaction is as follows:

RNH2+COCl2→RNCO+2HCl

In this case, the amine precursor would be a thiopyran derivative.

Another method involves the use of isocyanic acid, which can be added to alkenes to form isocyanates. Additionally, alkyl isocyanates can be formed by displacement reactions involving alkyl halides and alkali metal cyanates.

Industrial Production Methods

Industrial production of this compound typically involves the phosgenation of amines due to its efficiency and scalability. due to the hazardous nature of phosgene, alternative methods such as the use of oxalyl chloride as a safer phosgene substitute are also employed. These methods ensure high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Isocyanatothiane undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions.

Substitution: Undergoes substitution reactions with suitable reagents.

Common Reagents and Conditions

Alcohols: Reacts with alcohols to form urethanes.

Amines: Reacts with primary and secondary amines to form substituted ureas.

Water: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.

Major Products

Urethanes: Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

Amines and Carbon Dioxide: Formed from the reaction with water.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenyl Isocyanate: Similar in reactivity but lacks the sulfur atom present in 4-Isocyanatothiane.

Methyl Isocyanate: Another isocyanate compound, but with a simpler structure and different reactivity profile.

Ethyl Isocyanate: Similar to methyl isocyanate but with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to the presence of a thiopyran ring, which imparts distinct chemical properties compared to other isocyanates. The sulfur atom in the ring can participate in additional chemical reactions, making this compound a versatile compound in synthetic chemistry.

Propriétés

IUPAC Name |

4-isocyanatothiane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLFSORNTZBSON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2389649.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2389651.png)

![[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2389654.png)

![4-Methoxy-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2389657.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389659.png)

![3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol](/img/structure/B2389661.png)

![(E)-4-(Dimethylamino)-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]but-2-enamide](/img/structure/B2389663.png)

![N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2389667.png)